molecular formula C17H21N3O3S2 B7572451 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide

Cat. No.: B7572451
M. Wt: 379.5 g/mol
InChI Key: LOKMCOFSANYFEZ-FMIVXFBMSA-N
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced through the reaction of sulfonyl chlorides with amines.

    Final Coupling: The final step involves coupling the thiazole derivative with the sulfonamide derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylethenesulfonamido group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole, and 2,4-disubstituted thiazoles.

    Sulfonamide Derivatives: Compounds like sulfanilamide, sulfathiazole, and sulfamethoxazole.

Uniqueness

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide is unique due to its specific combination of a thiazole ring and a sulfonamide group, which imparts distinct biological activities and chemical reactivity compared to other thiazole or sulfonamide derivatives .

Properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-14-13-24-17(20-14)8-10-18-16(21)7-11-19-25(22,23)12-9-15-5-3-2-4-6-15/h2-6,9,12-13,19H,7-8,10-11H2,1H3,(H,18,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKMCOFSANYFEZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)CCNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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